molecular formula C19H21N3O2S B297479 2,3-bis(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione

2,3-bis(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione

Cat. No. B297479
M. Wt: 355.5 g/mol
InChI Key: TXMHKWJKJSMQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-bis(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione, also known as BMTT, is a chemical compound that has been the focus of significant scientific research in recent years. BMTT is a heterocyclic compound that contains both a pyrazole and a triazole ring, making it a versatile molecule with a range of potential applications.

Mechanism of Action

The mechanism of action of 2,3-bis(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. 2,3-bis(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. 2,3-bis(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
2,3-bis(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of inflammation. 2,3-bis(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 2,3-bis(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione is its versatility as a molecule, which makes it suitable for a range of applications. Another advantage is its relatively low toxicity, which makes it a safer alternative to some other compounds. However, one limitation of 2,3-bis(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione is its relatively low solubility, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on 2,3-bis(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an antimicrobial agent, particularly against drug-resistant bacteria. Additionally, 2,3-bis(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione may have potential as a treatment for other inflammatory conditions, such as arthritis.

Synthesis Methods

2,3-bis(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione can be synthesized through a multistep process involving the reaction of 4-methoxybenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting hydrazine derivative with 4-methoxyphenylacetic acid. The final step involves the reaction of the resulting product with Lawesson's reagent to form 2,3-bis(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione.

Scientific Research Applications

2,3-bis(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione has been the focus of significant scientific research due to its potential as a therapeutic agent. It has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. 2,3-bis(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

2,3-bis(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

1,2-bis(4-methoxyphenyl)-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione

InChI

InChI=1S/C19H21N3O2S/c1-23-16-8-4-14(5-9-16)18-20-12-3-13-21(20)19(25)22(18)15-6-10-17(24-2)11-7-15/h4-11,18H,3,12-13H2,1-2H3

InChI Key

TXMHKWJKJSMQKT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2N3CCCN3C(=S)N2C4=CC=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C2N3CCCN3C(=S)N2C4=CC=C(C=C4)OC

Origin of Product

United States

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